6-Chloro-1-ethyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 6-chloroindole and ethyl aldehyde, followed by formylation at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability . These reactions involve the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
Oxidation: 6-Chloro-1-ethyl-1H-indole-3-carboxylic acid.
Reduction: 6-Chloro-1-ethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-ethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and ethyl groups may enhance its binding affinity and specificity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar reactivity but lacks the chloro and ethyl substituents.
6-Chloro-1H-indole-3-carbaldehyde: Similar structure but without the ethyl group.
1-Ethyl-1H-indole-3-carbaldehyde: Similar structure but without the chloro group.
Uniqueness
The combination of these substituents can lead to unique biological activities and improved properties compared to its analogs .
Properties
Molecular Formula |
C11H10ClNO |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
6-chloro-1-ethylindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c1-2-13-6-8(7-14)10-4-3-9(12)5-11(10)13/h3-7H,2H2,1H3 |
InChI Key |
IPLMGJHAYDBWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.